Dimethyl benzene-1,3-disulfonate

Description

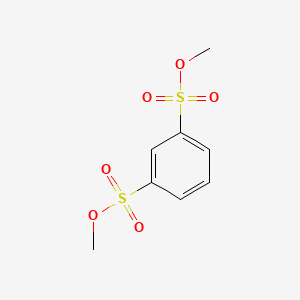

Structurally, it is derived from benzene-1,3-disulfonic acid, where the sulfonic acid groups are esterified with methanol. This compound is typically used as an intermediate in organic synthesis, particularly for introducing sulfonate functionalities into target molecules. Unlike its sodium salt counterparts (e.g., disodium benzene-1,3-disulfonate ), the dimethyl ester form is less polar and may exhibit different solubility and reactivity profiles.

Properties

CAS No. |

34577-43-0 |

|---|---|

Molecular Formula |

C8H10O6S2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

dimethyl benzene-1,3-disulfonate |

InChI |

InChI=1S/C8H10O6S2/c1-13-15(9,10)7-4-3-5-8(6-7)16(11,12)14-2/h3-6H,1-2H3 |

InChI Key |

KURKKGXBDWSAPN-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl benzene-1,3-disulfonate can be synthesized through the sulfonation of dimethylbenzene (xylene) using sulfur trioxide or oleum. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to ensure the desired product is obtained. The general reaction is as follows:

C6H4(CH3)2+2SO3→C6H4(SO3H)2+2H2O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous sulfonation processes where dimethylbenzene is reacted with sulfur trioxide in a controlled environment. The product is then neutralized with sodium hydroxide to form the disodium salt. The final product is purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Dimethyl benzene-1,3-disulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Sulfonic acids and their derivatives.

Reduction: Sulfinates and thiols.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Dimethyl benzene-1,3-disulfonate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of dimethyl benzene-1,3-disulfonate involves its interaction with various molecular targets. The sulfonate groups can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene-1,3-disulfonate derivatives vary widely in their substituents and applications. Below is a comparative analysis of dimethyl benzene-1,3-disulfonate with structurally or functionally related compounds:

Sodium Salts of Benzene-1,3-Disulfonate

- Disodium Benzene-1,3-Disulfonate (CAS 40163-60-6): Structure: Features two sulfonate groups as sodium salts . Solubility: Highly water-soluble (>187,292 μg/mL for sodium sulfonate derivatives) due to ionic character . Applications: Used as a precursor in catalytic systems (e.g., Fe₃O₄@SiO₂@piperidinium benzene-1,3-disulfonate in multicomponent reactions) . Key Difference: Ionic nature enhances solubility but limits compatibility with non-polar solvents compared to dimethyl esters.

Piperidinium Benzene-1,3-Disulfonate

- Structure: A piperidinium cation paired with benzene-1,3-disulfonate . Role: Serves as a supported ionic liquid catalyst in synthesizing dihydropyrano[2,3-c]pyrazoles . Advantage Over Dimethyl Ester: Catalytic efficiency in aqueous media due to ionic interactions and recyclability (e.g., Fe₃O₄@SiO₂@piperidinium systems achieved 90–98% yields) .

4-Formylbenzene-1,3-Disulfonate Derivatives

- Disodium 4-Formylbenzene-1,3-Disulfonate (CAS 33513-44-9) :

NXY-059 (Disodium 4-[tert-butylimino)methyl] benzene-1,3-disulfonate N-oxide)

Benzene-1,3-Disulfonyl Chloride

Data Table: Comparative Properties of Benzene-1,3-Disulfonate Derivatives

Research Findings and Industrial Relevance

- Catalytic Efficiency: Piperidinium benzene-1,3-disulfonate catalysts demonstrate superior recyclability and yields in dihydropyrano[2,3-c]pyrazole synthesis compared to non-sulfonated catalysts .

- Solubility Enhancement : Sodium sulfonation increases water solubility by >26,000-fold compared to parent compounds (e.g., phloretin vs. phloretin 3',3-disulfonate) .

- Therapeutic Potential: NV2907 (benzene-1,3-disulfonate derivative) showed low cytotoxicity and translational readthrough-inducing activity, suggesting medicinal utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.